Cyclo-(L-Pro-L-Ile)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclo-(L-Pro-L-Ile) is a diketopiperazine compound derived from the cyclic dipeptide of L-proline and L-isoleucine. Diketopiperazines are a class of compounds known for their diverse biological activities and are often found in natural products.
Preparation Methods
Cyclo-(L-Pro-L-Ile) can be synthesized through several methods. One common approach involves the cyclization of dipeptides under specific conditions. For instance, the dipeptide L-proline-L-isoleucine can be cyclized using a dehydrating agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
In industrial settings, Cyclo-(L-Pro-L-Ile) can be produced through fermentation processes using microorganisms such as Bacillus thuringiensis. The bacteria are cultured in a suitable medium, and the compound is extracted and purified from the fermentation broth .
Chemical Reactions Analysis
Cyclo-(L-Pro-L-Ile) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of Cyclo-(L-Pro-L-Ile) can lead to the formation of diketopiperazine derivatives with different functional groups. Reduction reactions can result in the formation of reduced diketopiperazines, which may have different biological activities .
Scientific Research Applications
Cyclo-(L-Pro-L-Ile) has been extensively studied for its potential applications in various scientific fields. In agriculture, it has been shown to induce resistance in plants against pathogens. For instance, treatment of pine seedlings with Cyclo-(L-Pro-L-Ile) resulted in the suppression of pine wilt disease and increased expression of defense-related genes .
In medicine, Cyclo-(L-Pro-L-Ile) has been investigated for its antimicrobial properties. It has shown activity against various microbial pathogens, making it a potential candidate for the development of new antimicrobial agents . Additionally, it has been studied for its potential use in cancer therapy due to its ability to modulate specific molecular pathways .
Mechanism of Action
The mechanism of action of Cyclo-(L-Pro-L-Ile) involves the modulation of specific molecular targets and pathways. In plants, it induces a moderate hypersensitive reaction, leading to the activation of defense-related genes and the suppression of pathogen development . This is achieved through the upregulation of pathogenesis-related genes such as PR-1, PR-2, PR-3, PR-4, PR-5, and PR-9 .
In microbial pathogens, Cyclo-(L-Pro-L-Ile) disrupts cellular processes, leading to cell death. The exact molecular targets and pathways involved in this process are still under investigation .
Comparison with Similar Compounds
Cyclo-(L-Pro-L-Ile) is part of a larger family of diketopiperazines, which includes compounds such as Cyclo-(L-Pro-L-Val), Cyclo-(L-Pro-L-Phe), and Cyclo-(L-Leu-L-Val) . These compounds share similar structural features but differ in their biological activities and applications.
For example, Cyclo-(L-Pro-L-Val) has been shown to have growth-promoting effects on plant roots, while Cyclo-(L-Pro-L-Phe) exhibits antimicrobial properties . Cyclo-(L-Leu-L-Val) has been studied for its potential use in cancer therapy due to its ability to modulate specific molecular pathways .
Its diverse biological activities make it a valuable compound for further research and development .
Properties
CAS No. |
57089-60-8 |
---|---|
Molecular Formula |
C11H18N2O2 |
Molecular Weight |
210.275 |
Purity |
95% min. |
Synonyms |
Cyclo-(L-Pro-L-Ile) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.